4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, pyridine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the formation of the pyrazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions to form the thiadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final coupling step involves the reaction of the pyrazole derivative with the thiadiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring and have been studied for their diverse pharmacological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused with a pyrimidine ring and have shown potential anticancer activity.
Uniqueness
4-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of pyrazole, pyridine, and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-9-13(22-19-17-9)14(21)16-8-11-6-12(18-20(11)2)10-4-3-5-15-7-10/h3-7H,8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPNCYWCHIDAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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